3-Methyloxindole

概述

描述

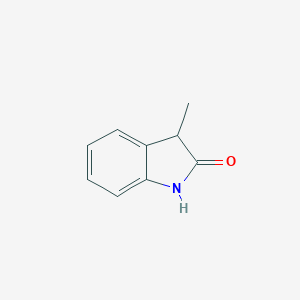

3-甲基吲哚啉-2-酮: 是一种内源性代谢物,化学式为 C₉H₉NO ,分子量为 147.18 g/mol 。 它属于吲哚生物碱类,以其在各种生物过程中的作用而闻名 。 该化合物也称为 3-甲基羟吲哚 .

准备方法

合成路线和反应条件:

一锅法合成: 一种常见的方法是在无金属条件下,将 N-保护的靛红、炔烃前体和 1,3-环二酮进行三组分偶联。这种方法以良好的产量生成 3-取代的 3-羟基吲哚啉-2-酮。

微波辅助反应: 另一种方法是甲醛与靛红及其亚胺的 Cannizzaro 反应和醛醇缩合反应。这种方法在温和碱的存在下使用微波加热。

工业生产方法:

催化剂介导的合成: 已报道使用相转移催化剂 (PTC) 的分子氧对氧吲哚进行催化不对称羟化的方法.

硫酸铜催化的反应: 还开发了一种涉及 α-重氮酯、水和靛红的三个组分反应.

化学反应分析

Alkylation Reactions

3-Methyloxindole undergoes regioselective alkylation under strong basic conditions, forming mono- and disubstituted derivatives (Table 1).

Table 1: Alkylation of this compound

Key findings:

- Deprotonation with BuLi at the 3-position enables nucleophilic attack on alkyl halides .

- Excess base (>2.0 eq BuLi) favors disubstitution (e.g., 3,3-dimethylation) .

- Steric hindrance from bulkier alkyl groups (e.g., benzyl) reduces yields (63% for 3-benzyl-3-methyloxindole) .

Competitive Side Reactions

Under specific conditions, unintended products form due to competing pathways:

Table 2: Byproduct Formation During Alkylation

| Reagent(s) | Conditions | Byproduct | Yield | Source |

|---|---|---|---|---|

| BuLi (2.5 eq), EtBr (2.5 eq) | THF, −75°C → RT | 3-Hydroxy-3-methyloxindole | 23% |

Mechanistic insights:

- Hydrolysis of intermediates under aqueous workup generates 3-hydroxy-3-methyloxindole .

- Byproduct formation is suppressed with anhydrous conditions and controlled stoichiometry .

Base-Dependent Reactivity

The choice of base significantly impacts reaction outcomes (Table 3):

Table 3: Effect of Base on Alkylation

| Base | Alkyl Halide | Product | Yield | Source |

|---|---|---|---|---|

| BuLi/TMEDA | EtBr | 3-Ethyl-3-methyloxindole | 88% | |

| BuLi/LiCl | EtBr | 3-Ethyl-3-methyloxindole | 90% |

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that 3-methyloxindole exhibits notable antimicrobial properties. A study investigated the oxidation of 3-methylindole using peroxodisulphate, leading to the identification of this compound as a product with significant antibacterial and antifungal activities. The compound showed effective inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus niger and Candida albicans, outperforming standard antibiotics in some cases .

Metabolism and Bioactivation

The metabolism of 3-methylindole in human liver microsomes has been extensively studied, revealing multiple metabolites including this compound. This biotransformation is crucial for understanding its pharmacokinetics and potential toxicity, as it forms reactive intermediates that can lead to glutathione adducts, indicating a pathway for detoxification or bioactivation .

Environmental Applications

Biodegradation

this compound is recognized as a significant pollutant in livestock compost. A recent study isolated Acinetobacter oleivorans, a bacterium capable of degrading 3-methylindole effectively. Under optimal conditions (100 mg/L concentration, 30°C, pH 8), complete degradation was achieved within 48 hours, producing metabolites beneficial for energy conservation and environmental protection . This illustrates the potential for microbial applications in remediating polluted environments, particularly in agricultural settings.

Toxicological Insights

Toxicity Studies

Toxicological assessments have shown that this compound can undergo metabolic activation leading to toxicity. The compound's potential carcinogenicity and mutagenicity have been explored, highlighting the importance of understanding its effects on human health through various pathways including oxidative stress and DNA damage .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

In a controlled laboratory setting, the antibacterial activity of oxidized products derived from 3-methylindole was assessed. Results indicated that these products not only inhibited bacterial growth but also presented a viable alternative to conventional antibiotics in treating infections caused by resistant strains . -

Microbial Biodegradation Research

A study focused on isolating bacteria from livestock compost demonstrated that Acinetobacter oleivorans could degrade 3-methylindole effectively. This research supports the use of microbial solutions for mitigating environmental pollutants associated with intensive farming practices .

作用机制

相似化合物的比较

类似化合物:

吲哚啉-2-酮: 一种具有类似结构特征的密切相关化合物。

3-羟基吲哚啉-2-酮: 另一种在 C-3 位具有羟基取代的衍生物.

独特性:

3-甲基吲哚啉-2-酮: 由于其在 C-3 位的特定甲基取代,使其具有独特的化学和生物学性质.

生物活性

3-Methyloxindole (3-MO) is a compound that has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as oncology, antimicrobial treatment, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an oxindole derivative characterized by a methyl group at the 3-position of the indole ring. Its chemical formula is , and it exhibits properties typical of oxindoles, which are known for their ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : 3-MO has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in cancer cell lines.

- Case Study : In a study evaluating the effects of this compound on breast cancer cells, significant reductions in cell viability were observed, with IC50 values indicating potent cytotoxicity (source: ).

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : A synthesized product derived from skatole was identified as this compound and tested for antibacterial activity. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent (source: ).

- Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

Metabolic Effects

Research has also explored the metabolic effects of this compound:

- Role in Metabolism : Studies show that 3-MO can influence metabolic pathways, particularly in relation to indole metabolism. It has been implicated in the bioactivation processes that lead to reactive intermediates capable of covalently binding to cellular components (source: ).

- Case Study : In vivo studies indicated that while a significant amount of indole-3-acetic acid underwent decarboxylation, only minimal levels of this compound were recovered, suggesting its role in metabolic transformations (source: ).

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

属性

IUPAC Name |

3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCPUCZKLTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933933 | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-06-9 | |

| Record name | 3-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-methyloxindole formed in biological systems?

A1: this compound is primarily formed as a metabolite of 3-methylindole (3MI) through a cytochrome P450-mediated epoxidation pathway. [, , , , ] This process involves the formation of a reactive 2,3-epoxy-3-methylindoline intermediate, which can subsequently rearrange to form 3MOI. [, ]

Q2: What are the major enzymes involved in the metabolism of 3-methylindole to this compound?

A2: Several cytochrome P450 enzymes have been implicated in the formation of 3MOI from 3MI, with varying levels of activity. Research suggests that CYP2A19 is a dominant enzyme mediating 3MOI formation in pigs, while CYP1A2, CYP2E1, and CYP3A22 also contribute to its production. [, , ] In humans, CYP1A2 and CYP2E1 seem to play major roles. []

Q3: Are there species differences in this compound formation and metabolism?

A3: Yes, species differences exist in 3MOI formation and metabolism. For instance, goats excrete substantial amounts of 3MOI as diastereomeric glucuronides, while mice primarily excrete unconjugated 3-hydroxy-3-methyloxindole (HMOI). [, ] This suggests that conjugation patterns of 3MI metabolites, including 3MOI, can differ between species. []

Q4: What is the role of aldehyde oxidase in the metabolism of 3-methylindole?

A4: Aldehyde oxidase (AO) plays a role in converting 3-hydroxy-3-methylindolenine (HMI), another 3MI metabolite, into 3-hydroxy-3-methyloxindole (HMOI). [] This conversion is significant because HMOI is considered a detoxification product of 3MI, and AO activity has been negatively correlated with 3MI levels in pig fat. []

Q5: Can this compound be further metabolized, and what are the products?

A5: Yes, research indicates that 3MOI can be further metabolized. In pigs, 3MOI can be converted to 2-aminoacetophenone, a compound that contributes to the characteristic odor of boar taint in pork meat. [] This conversion is thought to involve a cytochrome P450-mediated lyase reaction that cleaves the indole ring system of 3-hydroxy-3-methyloxindole, a precursor to 2-aminoacetophenone. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q7: What are some key spectroscopic features that can be used to identify this compound?

A7: this compound can be characterized using techniques like UV spectroscopy, 1H- and 13C-NMR spectroscopy, and mass spectrometry. [, ] These techniques provide information about the compound's structure and functional groups, aiding in its identification.

Q8: What are the potential mechanisms of 3-methylindole toxicity, and does this compound play a role?

A9: 3-Methylindole toxicity is primarily attributed to its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates like 3-methyleneindolenine. [, , , ] These reactive intermediates can covalently bind to cellular macromolecules, such as proteins and DNA, causing cellular damage. [, ] While 3MOI itself is not considered a major contributor to 3MI toxicity, it is formed during the detoxification pathway of 3MI. [, ]

Q9: Is there any evidence suggesting that this compound might have biological activity in plants?

A10: While this compound itself hasn’t been widely studied in plants, research indicates that a related compound, 3-methyleneoxindole, a dehydration product of 3-hydroxymethyloxindole (another 3MI metabolite), acts as a potent inhibitor of plant growth and a strong sulfhydryl reagent. [, ] This suggests that 3MI metabolites, structurally similar to 3MOI, can have significant biological activity in plants.

Q10: How is this compound typically detected and quantified in biological samples?

A11: this compound is often analyzed in biological samples using high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry. [, , , ] These techniques allow for the separation and quantification of 3MOI from complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。